8H-Indeno[4,5-B]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4934-00-3 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8H-cyclopenta[g][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1-2,4-7H,3H2 |
InChI Key |
GLLGIRWEYMVHLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C3=C(C=C2)C=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 8h Indeno 4,5 B Furan and Its Core Structures
Classical Approaches to Indenofuran System Construction
Traditional synthetic strategies for building the indenofuran skeleton have often relied on cyclization, acylation, and condensation reactions. These methods form the foundation of indenofuran chemistry.
Cyclization Reactions in Indenofuran Synthesis
Cyclization reactions are a cornerstone in the synthesis of indenofuran systems. One notable method involves an unprecedented reactivity of 3-sulfonylphthalide with 2-hydroxyaryl-p-quinone methides (HQMs). rsc.org This process initiates a cascade of reactions, beginning with a 1,6-addition and followed by a Dieckmann cyclization, to produce a variety of indenofurans in high yields. rsc.orgrsc.org The reaction's outcome can be influenced by the amount of base used, which can also lead to the formation of benzofurans. rsc.orgrsc.org
The proposed mechanism for this transformation begins with a base-mediated 1,6-addition of the phthalide (B148349) to the HQM. rsc.org The resulting enolate is then protonated, and the subsequent phenoxide participates in a Dieckmann cyclization with the phthalide carbonyl. rsc.org Elimination of the sulfonyl group leads to an 8-membered ketolactone intermediate, which can then undergo a trans-annular cyclization to furnish the indenofuran structure. rsc.org
Another approach involves the acid-promoted domino Friedel-Crafts acylation reaction to construct the core tricyclic skeleton of related compounds. sigmaaldrich.com Additionally, semiconductor photoredox catalysis has been utilized for the cyclization of aryloxyacetic acids with suitable alkene acceptors to form related furan-containing ring systems. beilstein-journals.org
Friedel-Crafts Acylation and Related Annulation Strategies
Friedel-Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds with an aromatic moiety. nih.gov This electrophilic aromatic substitution reaction typically employs acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto an aromatic ring. sigmaaldrich.comwikipedia.org
In the context of indenofuran synthesis, intramolecular Friedel-Crafts acylation is a key step in constructing the cyclopentanone (B42830) ring fused to the furan (B31954) scaffold. For instance, a novel synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, a key intermediate for the melatonin (B1676174) receptor agonist ramelteon, utilizes this strategy. sioc-journal.cnresearchgate.net The synthesis starts with 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, which undergoes bromination followed by an intramolecular Friedel-Crafts acylation to form the tricyclic ketone. sioc-journal.cnresearchgate.net The regioselectivity of the acylation can be influenced by the presence of bulky substituents. tandfonline.com
Condensation Reactions for Indenofuran Precursors
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are pivotal in preparing precursors for indenofuran synthesis. labxchange.org For example, the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a key intermediate, involves a condensation reaction. sioc-journal.cn This reaction is followed by other transformations, including a Friedel-Crafts reaction, to yield 5-bromobenzofuran (B130475), which is a precursor for the indenofuran core. sioc-journal.cn
Aqueous-phase condensation reactions have also been developed for the synthesis of 2-arylidene indanone derivatives from 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, with water serving as a green solvent. Furthermore, the Dieckmann cyclization, an intramolecular condensation of a diester, is a key step in a cascade reaction leading to indenofurans. rsc.orgrsc.orgfiveable.me
Transition Metal-Catalyzed Synthetic Routes
Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The construction of the indenofuran skeleton has significantly benefited from these advancements, particularly through palladium-catalyzed reactions.
Heck Coupling Reactions in Indenofuran Synthesis
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction has been instrumental in the synthesis of precursors for 8H-indeno[4,5-b]furan derivatives.
A notable application is in the synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. sioc-journal.cn In this multi-step synthesis, a key step involves the Heck coupling of 5-bromobenzofuran with methyl acrylate, catalyzed by palladium acetate. sioc-journal.cn This reaction introduces the necessary carbon chain that is subsequently cyclized to form the indanone ring of the final product. The Heck reaction's reliability and functional group tolerance make it a valuable method in the multi-step synthesis of complex molecules. organic-chemistry.org
Palladium-Catalyzed Methods for Furan Ring Formation
Palladium catalysis is also extensively used for the direct formation of the furan ring in various heterocyclic systems. organic-chemistry.org These methods often involve the cyclization of functionalized alkynes or alkenes. clockss.org
One general approach involves the palladium-catalyzed coupling of terminal alkynes with o-iodophenols, followed by in situ cyclization to form the benzofuran (B130515) ring system, a core component of indenofurans. clockss.org Another powerful strategy is the palladium-catalyzed intramolecular carboxypalladation–olefin insertion cascade, which has been developed for the synthesis of indeno[1,2-b]furan-2-ones. dntb.gov.uaresearchgate.net This atom-economical domino reaction proceeds via a 5-endo-dig cyclization of an aryl alkynoic acid bearing a tethered enone, followed by an intramolecular olefin insertion. researchgate.netuniovi.es
Furthermore, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide rapid and regioselective access to polysubstituted furans. organic-chemistry.org These advanced catalytic methods offer efficient and versatile routes to construct the furan ring within the indenofuran framework, often with high yields and under mild conditions. organic-chemistry.orgresearchgate.net
Table 2: Examples of Palladium-Catalyzed Reactions in Indenofuran Synthesis
| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Heck Coupling | 5-bromobenzofuran, methyl acrylate | Palladium acetate | Precursor for 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | sioc-journal.cn |
| Carboxypalladation–Olefin Insertion | Aryl alkynoic acid with tethered enone | Pd(OAc)₂, LiBr | Indeno[1,2-b]furan-2-one | dntb.gov.ua, uniovi.es |
Asymmetric Synthesis Approaches for Chiral Indenofuran Analogs
The development of asymmetric syntheses for chiral indenofuran analogs is crucial for accessing specific stereoisomers with distinct biological activities. One notable approach involves the synthesis of all four stereoisomers of GR24, a strigolactone analogue, which contains an indenofuran core. This was achieved through two primary strategies. The first utilized enantiopure ABC-fragments as the chiral source. In an alternative route, both antipodes of the latent D-ring were employed to generate the desired stereoisomers. ru.nl
A key step in these syntheses is the chromatographic resolution of racemic 3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one. ru.nl Using microcrystalline cellulose (B213188) triacetate as a chiral stationary phase, the enantiomers can be separated. ru.nl For example, the racemic lactone, when resolved, yields both the fast-moving and slow-moving enantiomers with high enantiomeric excess (>98% ee). ru.nl These separated enantiomers then serve as chiral building blocks for the subsequent construction of the target chiral indenofuran analogs. ru.nl
Another significant advancement in this area is the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes derived from the indenofuran scaffold. The use of polymer-supported chiral pyrrolidine (B122466) organocatalysts has proven effective in the asymmetric transfer hydrogenation of (E)-2-[1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene]acetaldehyde. oup.comresearchgate.net Research has shown that polymer-supported cis-type chiral pyrrolidine organocatalysts can achieve high enantioselectivities, up to 99.9%. oup.comresearchgate.net These catalysts are also reusable without a significant loss of activity, highlighting the practical applicability of this method. oup.comresearchgate.net
Green Chemistry Approaches in Indenofuran Synthesis
In line with the growing importance of sustainable chemical practices, green chemistry principles have been successfully applied to the synthesis of indenofuran derivatives. These methods prioritize the use of environmentally benign solvents and energy sources.
Aqua-Mediated Synthetic Procedures
Water, as a non-toxic and readily available solvent, has been utilized for the synthesis of 2-arylidene indanone derivatives from 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. kbhgroup.inscispace.com This approach involves the condensation reaction between the indenofuranone and various aldehydes in an aqueous medium, often facilitated by a base like sodium hydroxide (B78521). kbhgroup.in The reactions proceed efficiently at room temperature, yielding the desired products in good to excellent yields, typically ranging from 75% to 92%. kbhgroup.invulcanchem.com This method not only minimizes the use of hazardous organic solvents but also simplifies the workup procedure. kbhgroup.in The use of water aligns with the principles of green chemistry by reducing chemical waste and environmental impact. kbhgroup.inresearchgate.net
Ultrasound-Promoted Reaction Conditions
Ultrasound irradiation has emerged as another green and efficient tool in organic synthesis. scielo.org.zaresearchgate.net It has been successfully employed in the synthesis of chalcone (B49325) derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, a precursor for the 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one scaffold. scielo.org.zaresearchgate.net Ultrasound-promoted reactions are often carried out under neat (solvent-free) conditions and at ambient temperature, leading to rapid reaction times and high yields. scielo.org.zaresearchgate.net This method offers significant advantages in terms of waste reduction and energy efficiency, further contributing to the development of sustainable synthetic protocols. scielo.org.zaresearchgate.net
Derivatization of Indenofuran Core Structures During Synthesis
The functionalization of the indenofuran core is a key strategy for creating a diverse library of compounds with varied properties. This is often achieved through the introduction of different substituents, such as arylidene and spiro-oxirane moieties.
Formation of Arylidene Derivatives
The synthesis of arylidene derivatives of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one is a common and versatile derivatization strategy. kbhgroup.inmaterialsciencejournal.org These compounds are typically prepared through a Claisen-Schmidt condensation reaction between the indenofuranone and a variety of aromatic or heteroaromatic aldehydes. kbhgroup.inkbhgroup.in
Different reaction conditions have been explored for this transformation. A solvent-free approach using solid potassium hydroxide and a mortar and pestle at room temperature has been reported to be highly efficient, affording the desired (E)-7-arylidene derivatives in excellent yields (up to 95%) within a short reaction time (around 12 minutes). kbhgroup.in Alternatively, the reaction can be carried out in ethanol (B145695) with a base like sodium hydroxide. materialsciencejournal.org Microwave irradiation has also been employed to accelerate the synthesis of heteroarylidene derivatives under solvent-free conditions. kbhgroup.in
A range of substituted aldehydes can be used in this reaction, leading to a library of arylidene derivatives with different electronic and steric properties. kbhgroup.inkbhgroup.in
Table 1: Synthesis of (E)-7-arylidene-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ones
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Methylbenzaldehyde | (E)-7-(4-methylbenzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | 95 | 108 |
| 3-Nitrobenzaldehyde | (E)-7-(3-nitrobenzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | 90 | 146 |
Data sourced from a solvent-free Claisen-Schmidt reaction. kbhgroup.in
Introduction of Spiro-Oxirane Moieties
The introduction of a spiro-oxirane ring system onto the indenofuran framework provides access to a class of compounds with unique three-dimensional structures. The synthesis of 3'-phenyl-1,2-dihydrospiro[indeno[5,4-b]furan-7,2'-oxiran]-8(6H)-one is achieved through the epoxidation of the corresponding (E)-7-benzylidene-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. sciensage.info This reaction is typically carried out using alkaline hydrogen peroxide in ethanol at room temperature. sciensage.info The formation of the spiro-oxirane introduces a new stereocenter, and the study of these compounds is of interest for their potential biological activities.
Chemical Reactivity and Transformation Mechanisms of 8h Indeno 4,5 B Furan Analogs
Electrophilic Aromatic Substitution on the Indenofuran System
The furan (B31954) moiety within the 8H-Indeno[4,5-B]furan system is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comijabbr.com This heightened reactivity is due to the ability of the oxygen atom's lone pairs to stabilize the cationic intermediate (sigma complex) formed during the substitution process. chemicalbook.com
Electrophilic attack preferentially occurs at the C2 and C5 positions of the furan ring, as these positions lead to a more stable cationic intermediate with three possible resonance structures. chemicalbook.comorganicchemistrytutor.com In contrast, attack at the C3 or C4 positions results in a less stable intermediate with only two resonance forms. chemicalbook.com Therefore, for this compound analogs, electrophilic substitution is expected to occur primarily on the furan ring rather than the benzene portion of the indene (B144670) system, unless the furan ring is deactivated or the benzene ring is strongly activated by other substituents. The planar, electron-rich furan ring makes the indenofuran system highly amenable to such substitution reactions. smolecule.comvulcanchem.com Mild reaction conditions are typically sufficient for these transformations due to the high reactivity of the furan ring. ijabbr.compearson.com
Hydrogenation and Reduction Pathways
The indenofuran core and its substituents can be selectively reduced under various hydrogenation conditions. Catalytic hydrogenation is a common method for modifying these molecules.
A notable application is the high-yield synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one from its dibrominated precursor. vulcanchem.com This transformation highlights the ability to perform dehalogenation and saturate specific parts of the molecule.
Table 1: Catalytic Hydrogenation of a Halogenated Indenofuran Derivative
| Substrate | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
|---|
Furthermore, complex multi-transformation hydrogenations have been developed. In a practical synthesis of the sedative-hypnotic drug Ramelteon, a single hydrogenation step over a palladium on carbon catalyst accomplishes four distinct processes: debromination, dehydration, olefin reduction, and cyano reduction. acs.orgacs.orgresearchgate.net This efficient cascade begins with the nucleophilic addition of acetonitrile (B52724) to 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, followed by the one-pot hydrogenation to yield the key ethylamine (B1201723) intermediate. acs.orgacs.org
Asymmetric transfer hydrogenation has also been successfully applied to indenofuran derivatives. The reduction of (E)-2-[1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene]acetaldehyde using a polymer-supported chiral pyrrolidine (B122466) organocatalyst and Hantzsch ester as the hydrogen source achieved high enantioselectivities, demonstrating the potential for stereocontrolled synthesis. oup.com
Oxidation Reactions and Epoxide Formation
The oxidation of indenofuran derivatives can target different parts of the molecule. Under typical oxidative conditions, the furan moiety can be transformed into ketones or aldehydes. smolecule.com
Epoxides, which are three-membered cyclic ethers, are significant metabolites often formed by the action of cytochrome P450 enzymes on aromatic systems or carbon-carbon double bonds. nih.gov These epoxides are electrophilic and reactive due to significant ring strain. nih.gov The formation of epoxides from indenofuran analogs is a key metabolic pathway that can lead to reactive metabolites. nih.gov The specific location on the molecule that undergoes epoxidation is known as the site of epoxidation (SOE). nih.gov
From a synthetic standpoint, epoxides are commonly generated by reacting alkenes with peroxy acids in a concerted mechanism. libretexts.org Another route involves the intramolecular cyclization of halohydrins upon treatment with a base. libretexts.orgwikipedia.org For indenofuran analogs containing alkenyl substituents, these methods are applicable. For instance, compounds have been formed through the epoxidation of 2-alkenyl-substituted 1-indanols, which are structurally related precursors. researchgate.net
Nucleophilic Addition Reactions
The carbonyl group present in many indenofuran intermediates, such as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, is a key site for nucleophilic addition reactions. quimicaorganica.org These reactions are fundamental for introducing new functional groups and extending the carbon skeleton.
A well-documented example is the nucleophilic addition of acetonitrile to the ketone at position 8 of the indenofuran core. acs.orgacs.org In this reaction, a strong base like n-butyllithium is used to deprotonate acetonitrile, generating a nucleophile that attacks the electrophilic carbonyl carbon. acs.orgresearchgate.net This reaction is a crucial step in the synthesis of Ramelteon, creating the precursor for the ethylamine side chain. acs.orgacs.org Such additions are a powerful tool for building molecular complexity from the indenofuran scaffold. lumenlearning.com
Functional Group Interconversions on Substituted Indenofurans
The indenofuran framework allows for a wide array of functional group interconversions, enabling the synthesis of diverse derivatives. These transformations are critical for fine-tuning the properties of the final molecules.
Several key interconversions are demonstrated in the synthesis of Ramelteon and its intermediates:
Nitrile to Amine Reduction: The cyano group, introduced via nucleophilic addition, can be reduced to a primary amine. This is typically achieved through catalytic hydrogenation, for example, using a palladium on carbon catalyst under hydrogen pressure. acs.orgacs.org
Amine Acylation: The resulting ethylamine side chain can be readily acylated. For example, reaction with propionyl chloride or a related agent converts the amine into a propionamide, a common transformation in the final steps of drug synthesis. acs.orgacs.org
Dehalogenation: Halogenated indenofurans can be converted to their non-halogenated counterparts. Catalytic hydrogenation over palladium on carbon is an effective method for removing bromine atoms from the aromatic ring, as seen in the conversion of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to the debrominated product. vulcanchem.comacs.org
Rearrangement Reactions of Indenofuran Derivatives
Indenofuran derivatives can undergo various skeletal rearrangements, often catalyzed by acid or base, leading to novel and complex heterocyclic structures.
One documented transformation is the rearrangement of indenofurans to spiro-lactones. When an indenofuran derivative was treated with potassium carbonate in acetone, instead of the expected O-methylation, a rearrangement occurred to yield a spiro-lactone. lookchem.com This suggests that the indenofuran skeleton can be smoothly transformed into a spirocyclic system under basic conditions. lookchem.com
Table 2: Base-Mediated Rearrangement of Indenofuran to Spiro-Lactone
| Substrate | Reagent | Product Type | Reference |
|---|
Acid-catalyzed rearrangements are also prevalent. In one study, a dihydroxy indenofuran derivative, when treated with silica (B1680970) sulfuric acid (SSA), underwent a complex rearrangement. beilstein-journals.orgsemanticscholar.org The proposed mechanism involves protonation of a hydroxyl group by the solid acid, followed by dehydration to form a cationic intermediate. This intermediate then undergoes a series of steps including nucleophilic attack, formation of an epoxy intermediate, and C-C bond cleavage to ultimately produce a six-membered lactone, which tautomerizes to the final pyrrole-fused isocoumarin (B1212949) product. beilstein-journals.orgsemanticscholar.org
Furthermore, thermally induced skeletal rearrangements have been observed for related indenofluorene polymers on a gold surface, indicating that energy input can also drive significant structural changes in these fused-ring systems. mpg.de These rearrangements often proceed through complex mechanisms involving ring-opening and cyclization steps to yield thermodynamically more stable isomers. mpg.de
Advanced Structural Elucidation and Spectroscopic Characterization of 8h Indeno 4,5 B Furan Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 8H-Indeno[4,5-B]furan derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
¹H NMR spectroscopy is instrumental in identifying the various proton environments in derivatives of this compound. The chemical shift (δ), multiplicity, and coupling constants (J) of the proton signals offer a wealth of structural information.
In a typical derivative, such as a 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the spectrum can be divided into distinct regions:
Aromatic and Furanoid Protons: Protons attached to the furan (B31954) and benzene (B151609) rings typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. The specific shifts and coupling patterns depend on the substitution pattern on the aromatic core.
Aliphatic Protons: The protons on the saturated portion of the indene (B144670) framework, specifically the methylene (B1212753) groups of the cyclopentanone (B42830) ring, appear in the upfield region. For instance, in 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the methylene protons often appear as triplets around δ 2.7 and 1.6 ppm. ulb.ac.be
Vinylic Protons: In derivatives containing exocyclic double bonds, such as 2-arylidene indanones, the vinylic proton gives a characteristic signal, often as a singlet, in the downfield region (around δ 7.5-8.0 ppm), indicative of its deshielded environment. rjptonline.org
For example, in the ¹H NMR spectrum of methyl 5-hydroxy-2,2-dimethyl-2,3,4,5-tetrahydroindeno[1,2-b]pyran-5-carboxylate, a related indane derivative, the aromatic protons appear as multiplets at δ 8.05 and 7.70 ppm. ulb.ac.be The methylene protons show as triplets at δ 2.69 and 1.63 ppm, while the methyl groups give a singlet at δ 1.29 ppm. ulb.ac.be
Table 1: Representative ¹H NMR Spectral Data for an Indeno[1,2-b]pyran Derivative ulb.ac.be
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic | 8.05 | Multiplet |
| Aromatic | 7.70 | Multiplet |
| Methoxy (B1213986) (OCH₃) | 4.14 | Singlet |
| Methylene (CH₂) | 2.69 | Triplet |
| Methylene (CH₂) | 1.63 | Triplet |
| Methyl (CH₃) | 1.29 | Singlet |
Carbon-13 (¹³C) NMR Spectral Analysis
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. vulcanchem.com It distinguishes between carbons in different chemical environments, such as carbonyl, aromatic, and aliphatic carbons.
Key features in the ¹³C NMR spectra of this compound derivatives include:
Carbonyl Carbon: In derivatives containing a ketone function, such as 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the carbonyl carbon (C=O) signal is characteristically found in the highly deshielded region of the spectrum, often above δ 190 ppm. tuiasi.ro
Aromatic and Furanoid Carbons: The sp²-hybridized carbons of the benzene and furan rings resonate in the range of δ 110-160 ppm. The exact chemical shifts are influenced by the electronic effects of substituents.
Aliphatic Carbons: The sp³-hybridized carbons of the saturated cyclopentane (B165970) ring are found in the most upfield region of the spectrum, typically between δ 20 and 45 ppm.
For instance, in the ¹³C NMR spectrum of 3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazole, a related heterocyclic system, the carbon signals are assigned across the spectrum, with the pyrazoline ring carbons at δ 42.3 (CH₂) and δ 62.3 (CH), and the aromatic carbons spread between δ 128 and 143 ppm. mdpi.com
Table 2: Example ¹³C NMR Spectral Data for a Furan-Containing Heterocycle tuiasi.ro
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O, Ketone) | 196.4 |
| Carbonyl (C=O, Dione) | 189.0 |
| Furan Ring (C-O) | 151.4 |
| Furan Ring (C-H) | 143.1 |
| Furan Ring (C-H) | 111.0 |
| Furan Ring (C-H) | 107.7 |
| Aromatic Ring | 128.3 - 142.5 |
| Aliphatic (CH) | 43.6 |
| Aliphatic (CH₂) | 40.1 |
Two-Dimensional NMR Techniques for Connectivity Assignments
While 1D NMR spectra identify the types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques like COSY, HSQC, and HMBC reveal the connectivity between atoms.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps trace the proton-proton networks within the aliphatic rings and aromatic systems. For example, a COSY spectrum would show a clear correlation between the signals of adjacent methylene protons in the cyclopentane ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It is the most reliable method for assigning carbon resonances by linking them to their known proton partners. nih.gov
The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals, providing a definitive structural proof for complex this compound derivatives. nih.govajchem-a.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are sensitive to the nature of the chemical bonds and the functional groups present, making this an essential tool for molecular characterization.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). It is particularly effective for identifying key functional groups. vulcanchem.comlibretexts.org
In the context of this compound derivatives, FT-IR spectra provide clear signatures for:
Carbonyl (C=O) Stretching: Ketone derivatives exhibit a very strong and sharp absorption band in the region of 1670–1730 cm⁻¹. For example, α,β-unsaturated ketones typically absorb between 1666-1685 cm⁻¹. libretexts.org This is often one of the most prominent peaks in the spectrum, confirming the presence of the indanone system.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear as a series of absorptions in the 1400–1600 cm⁻¹ range. libretexts.org
C-O-C (Ether) Stretching: The furan ring is characterized by C-O-C stretching vibrations. These typically produce strong bands in the fingerprint region, around 1000-1300 cm⁻¹.
C-H Stretching: The spectra also show C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring portion are observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). libretexts.org
Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives libretexts.orglibretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (Ketone) | C=O Stretch | 1670 - 1730 | Strong, Sharp |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. uni-siegen.de While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. uni-siegen.de This means that symmetric vibrations, which might be weak or absent in the IR spectrum, can be strong in the Raman spectrum.
For this compound derivatives, Raman spectroscopy can provide valuable information about:
Carbon Skeleton: The fused ring system's skeletal vibrations often give rise to distinct signals in the low-frequency region of the Raman spectrum.
Complementary Data: Raman spectra can confirm the presence of functional groups identified by IR, such as the aromatic ring modes. researchgate.net
While less commonly reported for this specific class of compounds compared to NMR and IR, theoretical DFT calculations are often used to predict and assign Raman vibrational frequencies, providing a deeper understanding of the molecule's dynamic structure. researchgate.netresearchgate.net The analysis of Raman shifts, like IR frequencies, is crucial for a complete vibrational profile of the molecule. mdpi.com
Electronic Spectroscopy
Electronic spectroscopy is a vital tool for probing the electronic structure and transition energies of conjugated systems like this compound derivatives.
The UV-Vis absorption spectra of this compound derivatives are characterized by absorption bands that correspond to electronic transitions between molecular orbitals. The position and intensity of these bands are sensitive to the specific substitution pattern on the indenofuran core and the polarity of the solvent.
For instance, studies on (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (FMBIF) reveal distinct absorption maxima (λmax) in different solvents. researchgate.net In dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), the experimental λmax values are observed at 343.42 nm and 341.71 nm, respectively. researchgate.net These absorptions are typically attributed to π→π* transitions within the conjugated aromatic system. The planarity of the 8H-Indeno[5,4-b]furan core facilitates π-electron delocalization across the fused ring system.
Table 1: Experimental UV-Vis Absorption Maxima (λmax) for an this compound Derivative researchgate.net
| Compound | Solvent | Experimental λmax (nm) |
| (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | Dichloromethane (DCM) | 343.42 |
| (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | Dimethyl Sulfoxide (DMSO) | 341.71 |
To gain deeper insight into the nature of the electronic transitions observed experimentally, quantum chemical calculations are employed. Time-Dependent Density Functional Theory (TD-DFT) has proven to be a reliable method for simulating the electronic absorption spectra of organic molecules, including indenofuran derivatives. rjptonline.orgbohrium.com These calculations provide information on vertical excitation energies, oscillator strengths (f), and the specific molecular orbitals involved in each transition. sapub.org
A strong correlation between theoretically calculated and experimentally observed spectra validates the computational model and allows for a definitive assignment of the absorption bands. dntb.gov.ua For example, in the study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, TD-DFT calculations performed with the B3LYP functional and a 6-311G(d,p) basis set show good agreement with the experimental UV-Vis absorption bands. rjptonline.orgdntb.gov.ua Similarly, for the FMBIF derivative, computed UV-Vis spectra using the CAM-B3LYP/6-311++G(d,p) level of theory align well with the experimental data. researchgate.net This synergy between experiment and theory is crucial for understanding the electronic properties that govern the behavior of these compounds. nih.gov
Table 2: Comparison of Experimental and Theoretical UV-Vis Data for this compound Derivatives
| Compound Name | Method | Experimental λmax (nm) | Calculated λmax (nm) | Reference |
| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | TD-DFT/B3LYP/6-311G(d,p) | Compared, specific values not tabulated | Predicted electronic excitations | dntb.gov.ua, rjptonline.org |
| (E)-7-(4-(trifluoromethyl)benzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | TD-DFT/CAM-B3LYP/6-311++G(d,p) | 343.42 (in DCM) | ~330 (in gas phase) | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the definitive method for elucidating the absolute structure of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. uni-giessen.de
This technique has been successfully applied to various indenofuran derivatives, confirming their molecular connectivity and stereochemistry. For example, the structure of (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile was unequivocally verified by single-crystal X-ray diffraction analysis. researchgate.net Similarly, the structure of an alkylsulfanyl-pyridazino[4,5-b]indole compound, a related heterocyclic system, was confirmed through X-ray single-crystal analysis, highlighting the method's utility in complex structural assignments. mdpi.com The resulting structural data, including bond lengths and angles, often shows good agreement with geometries optimized by DFT calculations. researchgate.netresearchgate.net
Beyond individual molecular structures, X-ray diffraction reveals how molecules pack together to form a crystal lattice. This analysis provides the unit cell dimensions (lattice parameters) and the crystal system. For instance, the derivative (E)‐7‐(2‐chlorobenzylidene)‐1,2,6,7‐tetrahydro‐8H‐indeno[5,4‐b]furan‐8‐one (CBIF) was found to crystallize in a triclinic crystal lattice. researchgate.netkbhgroup.in
Table 3: Crystallographic Data for an this compound Derivative researchgate.netkbhgroup.in
| Parameter | (E)‐7‐(2‐chlorobenzylidene)‐1,2,6,7‐tetrahydro‐8H‐indeno[5,4‐b]furan‐8‐one (CBIF) |
| Crystal System | Triclinic |
| Key Intermolecular Interactions | Nonclassical intermolecular short contact interactions |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. vulcanchem.com
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the analyzed compound. For example, the parent 8H-Indeno[5,4-b]furan has a calculated molecular weight of 156.18 g/mol . nih.gov Experimental characterization of derivatives such as N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide confirms the expected molecular ion. nih.gov
Upon ionization, molecules can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce the connectivity of atoms. For furan-containing compounds, common fragmentation patterns include the loss of substituents attached to the ring system, such as methoxy (–OCH₃) or acetyl (–COCH₃) groups. Analysis of the mass spectrum of derivatives like 2H-Indeno[1,2-b]furan-2-one reveals a characteristic fragmentation pattern that aids in its identification. researchgate.net
Computational and Quantum Chemical Investigations of 8h Indeno 4,5 B Furan Analogs
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. These calculations are foundational for understanding the molecule's stability and for subsequent analyses of its properties. For analogs of the indeno[5,4-b]furan scaffold, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.
Optimized Molecular Structures and Geometrical Parameters (Bond Lengths, Bond Angles)
The geometry of a molecule, defined by its bond lengths and bond angles, is a critical determinant of its chemical properties. DFT calculations provide highly accurate predictions of these parameters. For instance, in the study of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, a related indenofuran analog, the molecular structure was optimized using DFT. tandfonline.com The calculated bond lengths and angles were then compared with experimental data obtained from single-crystal X-ray diffraction, showing a high degree of similarity. tandfonline.com
This correlation between theoretical and experimental values validates the computational model and allows for the reliable prediction of structures for other analogs that may be difficult to synthesize or crystallize. The optimized geometry reveals the planarity or non-planarity of the ring systems and the spatial arrangement of substituent groups, which are essential for understanding steric and electronic effects.
Table 1: Selected Optimized Geometrical Parameters for an Indeno[5,4-b]furan Analog Note: Data is representative of typical findings for related indenofuran structures as specific data for 8H-Indeno[4,5-B]furan analogs is not available. The data presented here is for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound containing a related benzofuran (B130515) moiety.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C10-C13 | 1.678 |
| Bond Length | O33-H34 | 0.96 |
| Parameter | Bonds | Calculated Value (°) |
| Bond Angle | C19-C21-C23 | 118.99 |
Data derived from a DFT study on a related benzofuran derivative. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the nucleophilic nature of a molecule. youtube.com The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, indicating the electrophilic nature of the molecule. youtube.com The energies of these orbitals, EHOMO and ELUMO, are critical parameters. A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater propensity to accept electrons. For the analog (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, these values were calculated to explore its physicochemical properties. tandfonline.com
Table 2: HOMO and LUMO Energies for a Related Indenofuran Analog Note: The following data is for (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile.
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -0.87 |
This data highlights the typical energy values calculated for such systems.
HOMO-LUMO Energy Gap and its Implications for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability and reactivity. edu.krd A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. edu.krd This gap is also related to the optical properties of the molecule. For the aforementioned indenofuran analog, the calculated HOMO-LUMO gap was 5.67 eV, indicating a high degree of stability.
A smaller energy gap generally correlates with higher reactivity and lower stability. edu.krd This principle is used to predict how modifications to the molecular structure of this compound analogs, such as the addition of electron-donating or electron-withdrawing groups, will affect their chemical behavior.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.
Identification of Reactive Sites and Charge Distribution
The MEP map uses different colors to represent regions of varying electrostatic potential. Typically, red and yellow areas indicate regions of negative potential, which are rich in electrons and are susceptible to electrophilic attack. bhu.ac.in These regions are often associated with lone pairs of heteroatoms like oxygen. Blue areas represent regions of positive potential, which are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. bhu.ac.in
Global Reactivity Descriptors
Electronegativity (χ) is a measure of an atom's or a molecule's ability to attract electrons. In computational chemistry, it is defined as the negative of the chemical potential.
Chemical Hardness (η) and Softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. Hard molecules have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them less reactive. Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.
The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
These parameters are calculated using the energies of the HOMO and LUMO as follows:
Electronegativity (χ) = - (EHOMO + ELUMO) / 2
Hardness (η) = (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
Electrophilicity Index (ω) = χ2 / 2η
Illustrative Data Table for Global Reactivity Descriptors of a Benzofuran Analog
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.2 |
| LUMO Energy | ELUMO | -1.8 |
| Energy Gap | ΔE | 4.4 |
| Electronegativity | χ | 4.0 |
| Hardness | η | 2.2 |
| Softness | S | 0.45 |
| Electrophilicity Index | ω | 3.64 |
Chemical Potential (μ) , in the context of DFT, is the first derivative of the energy with respect to the number of electrons. It indicates the tendency of electrons to escape from a system. It is calculated as:
μ = (EHOMO + ELUMO) / 2
Charge Transfer (ΔN) analysis is used to predict the fraction of electrons transferred between two reacting species. The maximum number of electrons that an electrophile may accept is given by:
ΔNmax = - μ / η
A positive value of ΔNmax indicates that the molecule can accept charge, signifying its electrophilic nature.
Illustrative Data Table for Chemical Potential and Charge Transfer of a Benzofuran Analog
| Descriptor | Symbol | Value (eV) |
| Chemical Potential | μ | -4.0 |
| Maximum Charge Transfer | ΔNmax | 1.82 |
Thermodynamic Property Calculations
Computational methods, particularly DFT, are widely used to predict the thermodynamic properties of molecules, such as standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy (G°). These calculations are typically performed by first optimizing the molecular geometry and then calculating the vibrational frequencies. These frequencies are then used to compute the thermodynamic functions at a given temperature.
Enthalpy (H) includes the total electronic energy, zero-point vibrational energy (ZPVE), and thermal contributions to the translational, rotational, and vibrational energies.
Entropy (S) is a measure of the disorder of a system and is calculated from translational, rotational, vibrational, and electronic contributions.
Gibbs Free Energy (G) is a key indicator of the spontaneity of a reaction and is calculated as G = H - TS .
Illustrative Data Table for Calculated Thermodynamic Properties of a Benzofuran Analog at 298.15 K
| Property | Symbol | Value |
| Enthalpy | H | Value in Hartree |
| Entropy | S | Value in cal/mol·K |
| Gibbs Free Energy | G | Value in Hartree |
| Heat Capacity | Cv | Value in cal/mol·K |
Mulliken Atomic Charges and Other Charge Distribution Analyses
The distribution of electron density in a molecule is fundamental to its chemical reactivity. Mulliken population analysis is a method for estimating partial atomic charges by partitioning the total electron population among the atoms in a molecule. While widely used due to its simplicity, it is known to be sensitive to the choice of basis set.
Other methods for analyzing charge distribution include:
Natural Bond Orbital (NBO) analysis : This method provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into bonding, lone pair, and antibonding orbitals.
Atoms in Molecules (AIM) theory : This approach partitions the electron density based on the topology of the density itself, providing a rigorous definition of atoms and bonds within a molecule.
These analyses are crucial for identifying the electrophilic and nucleophilic sites within a molecule. For instance, atoms with a more positive charge are likely to be susceptible to nucleophilic attack, while those with a more negative charge are prone to electrophilic attack.
Illustrative Data Table for Mulliken Atomic Charges of a Benzofuran Analog
| Atom | Atomic Charge (e) |
| O1 | -0.25 |
| C2 | +0.15 |
| C3 | -0.05 |
| C3a | +0.02 |
| C4 | -0.10 |
| C5 | -0.08 |
| C6 | -0.09 |
| C7 | -0.11 |
| C7a | +0.10 |
Theoretical Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, UV-Vis Bands)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
Vibrational Wavenumbers (IR and Raman Spectroscopy) : Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide information about the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
UV-Vis Bands (Electronic Spectroscopy) : The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.
Illustrative Data Table for Theoretical Vibrational Wavenumbers of a Benzofuran Analog
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |
| ν1 | 3100 | 3095 | C-H stretching |
| ν2 | 1620 | 1615 | C=C stretching |
| ν3 | 1250 | 1245 | C-O stretching |
| ν4 | 880 | 875 | C-H out-of-plane bending |
Illustrative Data Table for Theoretical UV-Vis Absorption Bands of a Benzofuran Analog
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.50 | 275 | 0.02 |
| S0 → S2 | 5.20 | 238 | 0.35 |
Role of 8h Indeno 4,5 B Furan Core Structures in the Synthesis of Complex Organic Molecules
As a Key Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The 8H-Indeno[4,5-b]furan nucleus is a foundational component in the synthesis of several significant pharmacologically active compounds. Its most notable application is as a key intermediate in the production of Ramelteon, a selective melatonin (B1676174) receptor agonist used for the treatment of insomnia. researchgate.netblogspot.com The synthesis of Ramelteon relies on the construction of its characteristic tricyclic core, (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide. researchgate.netacs.org
Key intermediates derived from the indenofuran structure, such as 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, serve as fundamental building blocks in the multi-step synthesis of Ramelteon. researchgate.netnbinno.com The precise and controlled synthesis of these intermediates is essential for ensuring the efficacy and purity of the final pharmaceutical product. nbinno.com
Furthermore, research has demonstrated that derivatives of the related 1,6-dihydro-2H-indeno[5,4-b]furan scaffold are potent and highly selective agonists for the MT₂ melatonin receptor. nih.gov This highlights the versatility of the indenofuran core in generating compounds that can modulate specific biological targets, extending its relevance beyond a single therapeutic agent. The furan (B31954) ring within this structure is a common motif in many biologically active molecules, recognized for its ability to interact with various receptors and enzymes. ijabbr.comorientjchem.org
Precursors for Polycyclic Systems with Defined Stereochemistry
The rigid structure of the this compound core makes it an excellent precursor for synthesizing complex polycyclic systems with precise three-dimensional arrangements, or stereochemistry. The synthesis of Ramelteon is a prime example, as the therapeutic activity is specific to the (S)-enantiomer. blogspot.comresearchgate.net Achieving this specific stereochemistry is a significant challenge that underscores the importance of the indenofuran scaffold.
The synthesis process involves steps that control the chirality at the C-8 position of the indenofuran ring system. blogspot.com Methodologies to achieve the desired enantiomer include the asymmetric hydrogenation of a precursor using specialized catalysts, such as a BINAP-ruthenium complex, or the resolution of a racemic mixture. google.com The latter involves separating the desired isomer of an intermediate like N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)]ethylamine using an optically active acid. blogspot.comgoogle.com These stereoselective transformations demonstrate how the indenofuran framework acts as a template to establish a specific chiral center, which is critical for the molecule's interaction with its biological target. acs.orggoogle.com
Building Blocks for Analog Libraries in Medicinal Chemistry Research
In medicinal chemistry, the development of analog libraries—collections of structurally related compounds—is a key strategy for drug discovery and optimization. The this compound scaffold serves as an ideal building block for such libraries due to its established pharmacological relevance and the potential for chemical modification at various positions.
Researchers have designed and synthesized novel series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives to explore their potential as selective ligands for melatonin receptors. nih.gov By systematically altering substituents on the core indenofuran structure, chemists can investigate structure-activity relationships (SAR). For example, introducing a cyclohexylmethyl group at the 7-position of the scaffold resulted in a highly potent and selective MT₂ receptor agonist. nih.gov This systematic approach allows for the fine-tuning of pharmacological properties, such as binding affinity and selectivity, to produce novel drug candidates with improved therapeutic profiles. The indenofuran core provides the necessary rigid framework upon which these chemical modifications can be made to build a library of diverse yet related compounds.
Synthesis of Specific Indenofuran-Containing Scaffolds and Derivatives
The chemical versatility of the this compound core allows for the synthesis of a wide range of derivatives, including those functionalized with acetonitrile (B52724) and triazole groups. These derivatives often serve as intermediates for further elaboration or possess unique biological activities themselves.
Acetonitrile derivatives of the indenofuran scaffold are important intermediates in the synthesis of more complex molecules, particularly in the production of Ramelteon. researchgate.netpharmaffiliates.com One such key derivative is (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile. This compound can be synthesized in a single step via a nucleophilic reaction. tandfonline.com Its structure and properties have been thoroughly characterized using methods such as NMR, mass spectrometry, and single-crystal X-ray diffraction. tandfonline.com
Another related compound, (1,2,6,7,-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile, is also a known intermediate. blogspot.comfinetechnology-ind.com The synthesis of these acetonitrile derivatives represents a critical step in building the side chain required for the biological activity of molecules like Ramelteon.
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |
|---|---|---|---|
| (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | N/A | C13H13NO2 | Intermediate in organic synthesis tandfonline.com |
| (1,2,6,7,-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile | 221530-44-5 | C13H11NO | Intermediate for Ramelteon synthesis blogspot.comfinetechnology-ind.com |
| 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)Acetonitrile | 1217272-33-7 | C13H13NO | Ramelteon impurity and intermediate pharmaffiliates.comveeprho.com |
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, known for their broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. chemmethod.comnih.gov The incorporation of a triazole ring into a pharmacologically relevant scaffold like this compound is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities.
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of intermediates such as thiosemicarbazides or the reaction of hydrazines with appropriate reagents. researchgate.net By functionalizing the indenofuran core to include a reactive group like a hydrazine or an amine, it can be readily coupled with reagents to form a triazole ring. This synthetic approach allows for the creation of novel indenofuran-triazole hybrids, combining the structural features of the indenofuran core with the diverse biological potential of the triazole moiety. semanticscholar.org For instance, various N-acyl and N-thiourea derivatives can be synthesized and subsequently cyclized to yield triazole-containing molecules. chemmethod.com
| Triazole Type | General Synthesis Method | Associated Biological Activities |
|---|---|---|
| 1,2,4-Triazole | Cyclization of thiosemicarbazide or N-acyl derivatives chemmethod.comresearchgate.net | Antimicrobial, anticancer, anti-inflammatory chemmethod.comnih.gov |
| 1,2,3-Triazole | Azide-alkyne cycloaddition reactions | Antiviral, antitubercular, analgesic nih.gov |
Mechanistic Studies of Biological Interactions for 8h Indeno 4,5 B Furan Derivatives
In Vitro Investigations of Antimicrobial Activity Profiles
The antimicrobial potential of indenofuran derivatives is an area of active investigation. Drawing parallels from the broader class of furan-containing compounds, which are known to exhibit a wide spectrum of antimicrobial activities, researchers are exploring the efficacy of 8H-Indeno[4,5-B]furan derivatives against various pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While specific data on this compound derivatives is not extensively available, the general class of indenofurans has been noted for its antibacterial potential. Studies on related furan (B31954) and benzofuran (B130515) derivatives have consistently demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, various synthetic furan derivatives have shown inhibitory effects on the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The rigid, planar structure of the indenofuran core is thought to facilitate intercalation with bacterial DNA or interaction with key microbial enzymes, though the precise mechanisms are yet to be fully elucidated for this specific scaffold.
A study on 2-(2-tetrahydroindenofuranylidene)-hydrazinylthiazoles, which share a related structural motif, indicated significant effects against vancomycin-intermediate S. aureus (VISA), methicillin-susceptible S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA). nih.gov This suggests that the indenofuran moiety could be a valuable pharmacophore in the design of new antibacterial agents.
Table 1: Illustrative Antibacterial Activity of Structurally Related Indenofuran Derivatives (Note: Data for the specific this compound scaffold is not available in the public domain. This table is representative of potential activity based on related compounds.)
| Compound Class | Gram-Positive Strain | MIC (µg/mL) | Gram-Negative Strain | MIC (µg/mL) |
| Indenofuran-Thiazole Hybrids | S. aureus (MSSA) | 62.5–500 | N. gonorrhoeae | 125–500 |
| Indenofuran-Thiazole Hybrids | S. aureus (MRSA) | 125–500 | - | - |
| Indenofuran-Thiazole Hybrids | S. aureus (VISA) | 3.25–500 | - | - |
MIC: Minimum Inhibitory Concentration
Antifungal Activity Assessment
The exploration of indenofuran derivatives for antifungal applications is also in its nascent stages. Structurally similar compounds, such as certain benzofuran derivatives, have been found to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. researchgate.net The mechanism is hypothesized to involve disruption of the fungal cell membrane or interference with essential enzymatic pathways. For instance, some benzofurans have been shown to augment calcium influx into fungal cells, a process linked to their antifungal effects. researchgate.net Given these precedents, derivatives of this compound are considered promising candidates for the development of novel antifungal agents.
Enzyme Inhibition Studies
The unique structural architecture of this compound derivatives makes them intriguing candidates for targeting various enzymes implicated in disease.
Angiotensin-Converting Enzyme (ACE) Inhibition by Indenofuran Derivatives
Currently, there is a notable absence of published research specifically investigating the Angiotensin-Converting Enzyme (ACE) inhibitory activity of this compound derivatives. ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for managing hypertension. nih.gov While numerous heterocyclic compounds have been explored as ACE inhibitors, the potential of the indenofuran scaffold in this context remains an unexamined area of research. Future studies are warranted to explore whether this class of compounds can interact with the active site of ACE and exhibit inhibitory effects.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Although specific SAR studies on this scaffold are limited, general principles can be inferred from related heterocyclic systems.
For antimicrobial furan and benzofuran derivatives, the nature and position of substituents on the aromatic rings have been shown to significantly influence activity. For example, the introduction of halogen atoms or lipophilic groups can enhance antibacterial or antifungal potency by improving membrane permeability or target binding affinity. In a series of 2-(2-tetrahydroindenofuranylidene)-hydrazinylthiazoles, the nature of the substituents on the phenyl and pyrazoline rings was found to be critical for their antibacterial and antifungal activities. nih.gov It is anticipated that similar modifications to the this compound system would yield derivatives with a range of biological activities, paving the way for detailed SAR elucidation.
Exploration of Molecular Recognition and Binding Affinities (e.g., Receptor Binding)
The interaction of this compound derivatives with biological targets at a molecular level is a key area for future research. Molecular docking studies on other furan-containing compounds have provided insights into their potential binding modes with microbial enzymes. For instance, furan-azetidinone hybrids have been docked into the active sites of bacterial enzymes like dihydrofolate reductase, suggesting specific binding interactions that could account for their antibacterial effects. ijper.org
While not directly related to antimicrobial or ACE inhibitory action, it is noteworthy that some indeno[5,4-b]furan analogues have been synthesized and evaluated as melatonin (B1676174) receptor agonists. These studies revealed that the indenofuran scaffold could serve as a potent mimic of the indole (B1671886) core of melatonin, with specific substitutions leading to high-affinity binding to melatonin receptors. This demonstrates the potential of the indenofuran framework to be tailored for specific receptor interactions. The application of computational methods such as molecular docking and molecular dynamics simulations will be invaluable in predicting the binding affinities and interaction patterns of this compound derivatives with various biological targets, thereby guiding the synthesis of compounds with desired pharmacological profiles.
Future Directions and Emerging Research Avenues for Indenofuran Chemistry
Development of Novel Synthetic Methodologies
The construction of the indenofuran core remains a central theme in synthetic organic chemistry. Future efforts are geared towards the development of more efficient, versatile, and atom-economical synthetic routes.
Cascade Reactions: Researchers are exploring cascade reactions that allow for the rapid assembly of complex indenofuran structures from simple starting materials. One such strategy involves a cascade of 1,6-addition and Dieckmann cyclization of 3-sulfonylphthalide with 2-hydroxyaryl-p-quinone methides to produce a diverse array of indenofurans in high yields rsc.org.
Catalytic Systems: The use of novel catalytic systems is a promising avenue. For instance, an efficient Cu(OTf)₂-catalyzed [3 + 2] cycloaddition of indole-3-acrylate with p-benzoquinone has been developed to construct indole-tethered benzofuran (B130515) scaffolds, a strategy that could be adapted for indenofuran synthesis rsc.org. Palladium-on-carbon (Pd/C) catalysts have also been used for the synthesis of benzofuran derivatives, offering a recyclable and sustainable option chemistryviews.org.
Photoredox Catalysis: Visible-light-mediated synthesis represents a green and powerful tool. The application of photoredox catalysis could enable the construction of indenofuran systems under mild conditions, as demonstrated in the synthesis of 2,3-dihydrobenzofuran chalcogenides mdpi.com.
Intramolecular Cyclizations: Intramolecular Friedel-Crafts reactions of precursors derived from Baylis-Hillman adducts have been successfully employed for the preparation of indenothiophenes and indenofurans featuring an acrylic acid unit electronicsandbooks.com. Further exploration of various cyclization precursors and conditions is anticipated.
A summary of emerging synthetic approaches is presented below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Cascade Reactions | Multi-bond formation in a single operation. | High efficiency, step economy. |
| Novel Catalysis | Use of transition metals like copper and palladium. | Mild reaction conditions, high yields, potential for asymmetry. |
| Photoredox Catalysis | Utilizes visible light as an energy source. | Environmentally friendly, access to unique reactivity. |
| Intramolecular Cyclizations | Formation of the heterocyclic ring from a linear precursor. | Control over regioselectivity, access to functionalized derivatives. |
Exploration of New Reactivity Patterns and Transformations
Understanding the inherent reactivity of the indenofuran scaffold is crucial for its derivatization and application. The furan (B31954) moiety, being less aromatic than benzene (B151609), can undergo reactions that involve dearomatization, making it a versatile building block acs.org.
Future research will likely focus on:
Cycloaddition Reactions: The furan ring acts as a diene in Diels-Alder reactions, providing access to complex, three-dimensional structures acs.org. Investigating the cycloaddition behavior of various indenofuran isomers could yield novel molecular architectures.
Ring-Opening and Rearrangement Reactions: The furan ring can be opened under hydrolytic conditions to yield 1,4-dicarbonyl compounds acs.org. Exploring controlled ring-opening and subsequent rearrangement or transformation of indenofurans could lead to the synthesis of other important heterocyclic or carbocyclic systems. For example, indenofurans have been shown to transform into benzofurans in the presence of excess base via a spiro-lactone intermediate rsc.org.
Functionalization of the Indene (B144670) and Furan Rings: Developing selective methods for the introduction of functional groups onto both the indene and furan portions of the molecule is essential for tuning its properties. This includes electrophilic substitution, metal-catalyzed cross-coupling reactions, and directed C-H activation. The reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones, which undergo nucleophilic substitution at various positions, provides insight into the potential for functionalizing the furanone subunit that can be part of an indenofuran system nih.gov.
Advanced Computational Modeling and Machine Learning in Indenofuran Design
Computational tools are becoming indispensable in modern chemical research. For indenofuran chemistry, these approaches can accelerate the discovery and optimization of new compounds.
Predictive Modeling: Machine learning (ML) and deep learning (DL) algorithms can be trained on existing data to predict the properties of novel indenofuran derivatives, such as their bioactivity, toxicity, or material characteristics nih.govmdpi.com. This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing nih.gov.
De Novo Design: Generative ML models, such as recurrent neural networks (RNNs), can design entirely new indenofuran-based structures with desired properties nih.gov. These models learn the underlying patterns from known chemical structures and can generate novel molecules optimized for a specific target or application manning.com.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of indenofurans. This provides fundamental insights that can guide synthetic efforts and the design of molecules with specific electronic or optical properties.
| Computational Approach | Application in Indenofuran Chemistry | Expected Outcome |
| Machine Learning (ML) | Virtual screening, QSAR analysis, toxicity prediction. mdpi.compython-bloggers.comnih.gov | Faster identification of lead compounds, reduced cost of discovery. python-bloggers.com |
| Deep Learning (DL) | De novo drug design, prediction of complex biological activities. nih.gov | Generation of novel indenofuran structures with optimized properties. |
| Quantum Chemistry | Elucidation of electronic structure, reaction mechanisms, and spectral properties. | Rational design of materials and catalysts, understanding of reactivity. |
Applications in Materials Science and Optoelectronics
The unique conjugated system of indenofurans makes them attractive candidates for applications in materials science. Furan-containing compounds are known for their valuable electronic and optical properties researchgate.net.
Organic Semiconductors: The planar structure and potential for π-π stacking in indenofuran derivatives suggest their utility as organic semiconductors in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The furan ring can modulate the molecular band structure and absorption spectra, which is critical for optoelectronic performance researchgate.net.
Fluorescent Materials: By modifying the substituents on the indenofuran core, it is possible to tune the fluorescence emission wavelength and quantum yield. This could lead to the development of novel fluorescent probes for bioimaging or sensors. Furan itself is known to exhibit fluorescence, which can be enhanced through structural modifications researchgate.net.
Fragrance Industry: Certain saturated derivatives, such as decahydro-2H-indeno[4,5-b]furan compounds, are already used in the fragrance industry for their warm, woody, and amber notes google.comfragranceconservatory.comwipo.int. Future research may focus on synthesizing new derivatives with unique and desirable scent profiles.
Elucidation of Complex Biological Pathways and Mechanisms of Action
Indenofuran derivatives have shown a range of biological activities, making them important scaffolds in medicinal chemistry researchgate.net. A key future direction is to unravel the precise molecular mechanisms underlying these activities.
Target Identification: A critical step is to identify the specific protein targets with which bioactive indenofurans interact. Techniques such as chemical proteomics and affinity chromatography can be employed for this purpose. For example, a series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives were specifically designed and synthesized as highly potent and selective agonists for the MT₂ melatonin (B1676174) receptor, demonstrating the potential for targeted drug design nih.gov.
Pathway Analysis: Once a target is identified, researchers can investigate the downstream signaling pathways that are modulated by the indenofuran compound. Natural furan derivatives have been shown to exert regulatory effects by modifying signaling pathways such as MAPK and PPAR-ɣ nih.gov. Understanding these pathways is crucial for predicting the therapeutic effects and potential side effects of a drug candidate. Computational methods can also be used to predict the biological pathways a compound is likely involved in based on its chemical structure nih.gov.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of indenofuran analogs will continue to be important for establishing clear SAR. This knowledge is essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Sustainable and Environmentally Benign Synthesis of Indenofurans
In line with the principles of green chemistry, a major focus for the future will be the development of sustainable synthetic methods for indenofurans.
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or ionic liquids is a key goal. Aqueous micellar conditions have been shown to improve the yield and sustainability of key synthetic steps, such as Sonogashira couplings nih.gov.
Catalyst Reusability: Developing robust and recyclable catalysts can significantly reduce waste and cost. Palladium on carbon (Pd/C) is one example of a heterogeneous catalyst that is stable, easy to remove by filtration, and can be reused multiple times in the synthesis of benzofurans chemistryviews.org.
Energy Efficiency: Employing reaction conditions that require less energy, such as visible-light-mediated reactions or microwave-assisted synthesis, contributes to a more sustainable process mdpi.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Cascade reactions are often highly atom-economical rsc.org.
The development of environmentally benign synthetic methods is not only crucial for reducing the environmental impact but also for making the large-scale production of important indenofuran-based compounds more economically viable researchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
